

# Technical Support Center: BMS-986120 and PAR4 Gene Variants

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Compound of Interest		
Compound Name:	BMS-986120	
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This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing **BMS-986120**, a selective PAR4 antagonist, particularly in the context of PAR4 gene variants. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is BMS-986120 and how does it work?

A1: **BMS-986120** is an orally active, reversible, and highly selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2] PAR4 is a G-protein coupled receptor expressed on platelets and other cells that, when activated by thrombin, plays a crucial role in platelet aggregation and thrombus formation.[3][4] **BMS-986120** works by binding to PAR4 and preventing its activation by thrombin, thereby inhibiting downstream signaling pathways that lead to platelet activation and aggregation.[5][6] This selective inhibition of PAR4 is being investigated as an antiplatelet therapy with a potentially lower bleeding risk compared to other antiplatelet agents.[7][8]

Q2: What are the known common variants of the PAR4 gene (F2RL3) and how do they affect receptor function?

A2: A common and functionally significant variant in the F2RL3 gene is a single nucleotide polymorphism (rs773902) that results in an alanine (Ala) to threonine (Thr) substitution at amino acid position 120 (A120T) in the second transmembrane domain.[9] The PAR4-Thr120



variant is more common in individuals of African ancestry, while the Ala120 variant is more frequent in those of European ancestry.[9][10] Functionally, the Thr120 variant is associated with heightened PAR4-mediated platelet aggregation, increased calcium flux, and enhanced Gq and G13 signaling in response to PAR4 activation compared to the Ala120 variant.[9][11] [12] This can lead to a state of hyper-reactivity and potential resistance to some antiplatelet therapies.[11][12]

Q3: Do I need to adjust **BMS-986120** dosage or experimental protocols for the PAR4 A120T variant?

A3: Based on current clinical trial data, dose adjustment for **BMS-986120** based on the PAR4 A120T genotype is not considered necessary.[13] Phase I studies have shown no significant differences in the pharmacodynamic response to **BMS-986120** between individuals with the AA120 and TT120 genotypes.[13][14] In both healthy participants and in-vitro cell-based assays, **BMS-986120** effectively inhibited PAR4-mediated platelet aggregation regardless of the A120T variant.[13][15]

Q4: What is the bleeding risk associated with BMS-986120?

A4: Preclinical and early-phase clinical studies suggest that **BMS-986120** has a low bleeding risk.[7][13] In studies with healthy volunteers, **BMS-986120** was not associated with a significant increase in bleeding times.[13][16] The proposed reason for the lower bleeding risk is its selective action on PAR4, which is involved in the later, sustained phase of platelet activation, while leaving the initial, rapid activation mediated by the PAR1 receptor intact.[1][3] [6] This is in contrast to broader antiplatelet agents that can impact initial hemostasis more significantly.[7]

## **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Variability in platelet aggregation response to PAR4 agonist peptide (PAR4-AP) between donor samples.	PAR4 A120T genotype. The Thr120 variant is associated with a hyper-responsive phenotype.[9][11]	Genotype donor samples for the F2RL3 rs773902 SNP to stratify results. While BMS- 986120 efficacy appears unaffected, understanding the baseline reactivity is crucial for data interpretation.
Differences in PAR4 receptor expression levels.[10]	Quantify PAR4 surface expression on platelets using flow cytometry to assess if expression levels correlate with functional responses.	
Inconsistent inhibition of platelet aggregation by BMS-986120.	Issues with BMS-986120 solubility or stability in the assay medium.	Ensure BMS-986120 is fully solubilized according to the manufacturer's instructions.  Prepare fresh solutions for each experiment.
Suboptimal concentration of PAR4-AP used for stimulation.	Titrate the PAR4-AP concentration to determine the EC50 and use a concentration that elicits a robust but not maximal response (e.g., EC80) to better resolve inhibitory effects.	
Unexpected off-target effects observed.	BMS-986120 is highly selective for PAR4.[2] Off-target effects are unlikely but should be ruled out.	Perform control experiments using agonists for other platelet receptors (e.g., PAR1-AP for PAR1, ADP for P2Y12) to confirm the specificity of BMS-986120's effect in your assay system.[6][17]



## **Quantitative Data Summary**

Table 1: Pharmacokinetics of **BMS-986120** in Healthy Participants (Single Ascending Dose)[13] [14]

Dose (mg)	Cmax (ng/mL)	AUCinf (h*ng/mL)	T1/2 (hours)
3.0	27.3	164	44.7
180	1536	15,603	84.1

#### Table 2: In Vitro Potency of BMS-986120[2][17]

Assay	Cell/System	IC50
PAR4-induced Calcium Mobilization	HEK293 cells	0.56 nM
Platelet Aggregation (human)	Platelet-Rich Plasma	7.3 nM
Platelet Aggregation (monkey)	Whole Blood	2.1 nM

#### Table 3: Effect of PAR4 A120T Variant on PAR4-AP Induced Platelet Aggregation[10]

Genotype	Maximum Aggregation (%)
Ala/Ala (AA)	Lowest
Ala/Thr (AT)	Intermediate
Thr/Thr (TT)	Highest

## **Experimental Protocols**

# Protocol 1: Ex Vivo Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from standard methods for assessing platelet function.[18][19]



#### 1. Materials:

- Whole blood collected in 3.2% sodium citrate tubes.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
- BMS-986120 (solubilized in an appropriate vehicle, e.g., DMSO).
- PAR4 agonist peptide (PAR4-AP), e.g., AYPGKF-NH2.
- Saline or appropriate buffer.
- · Light Transmission Aggregometer.

#### 2. Method:

- Prepare PRP by centrifuging whole blood at 150-200 x g for 15-20 minutes at room temperature.
- Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
- Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10<sup>8</sup> platelets/mL) using PPP.
- Pre-warm PRP samples to 37°C for 10 minutes.
- Add the desired concentration of BMS-986120 or vehicle control to the PRP and incubate for the desired time (e.g., 15-30 minutes).
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Place the PRP sample in the aggregometer and start stirring.
- Add the PAR4-AP at a pre-determined concentration to induce aggregation.
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- Analyze the aggregation curves to determine parameters such as maximum aggregation (%), slope, and lag time.



### **Protocol 2: Calcium Mobilization Assay in HEK293 Cells**

This protocol is a standard method for assessing Gq-coupled GPCR activation.[5][20]

#### 1. Materials:

- HEK293 cells stably expressing the human PAR4 receptor (either Ala120 or Thr120 variant).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- BMS-986120.
- PAR4-AP.
- Fluorescence plate reader or microscope with calcium imaging capabilities.

#### 2. Method:

- Plate the PAR4-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
- Wash the cells with a buffered salt solution (e.g., HBSS) to remove extracellular dye.
- Add BMS-986120 at various concentrations to the wells and incubate for the desired time.
- Place the plate in the fluorescence reader and begin recording baseline fluorescence.
- Inject PAR4-AP into the wells to stimulate the cells.
- Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
- Analyze the data to determine the inhibitory effect of BMS-986120 on PAR4-mediated calcium mobilization.



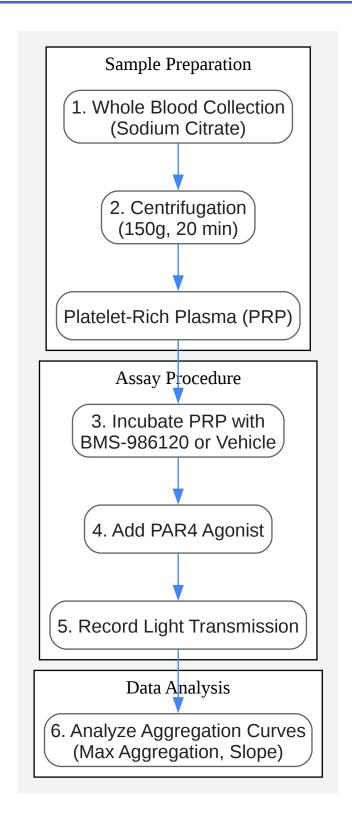
# **Visualizations**



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Caption: PAR4 signaling pathway and the inhibitory action of BMS-986120.

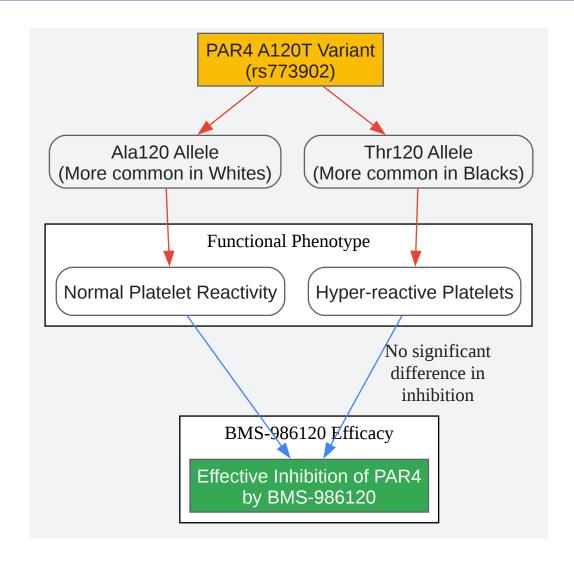




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Caption: Workflow for ex vivo platelet aggregation analysis using LTA.





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Caption: Impact of PAR4 A120T variant on platelet function and BMS-986120 efficacy.

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